

Irresistin-16: A Detailed Protocol for Synthesis and Purification

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Compound of Interest

Compound Name: **Irresistin-16**

Cat. No.: **B10820957**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a promising antibiotic candidate that has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It is a derivative of the compound SCH-79797 and exhibits a dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity. This unique mode of action is believed to contribute to its low propensity for resistance development. This document provides a detailed protocol for the chemical synthesis and subsequent purification of **Irresistin-16**, intended for use by researchers in the fields of medicinal chemistry, microbiology, and drug development.

Synthesis of Irresistin-16

The synthesis of **Irresistin-16** is based on the modification of its precursor, SCH-79797. The core structure, a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline, can be synthesized from 5-nitroindole. The key structural difference in **Irresistin-16** lies in the specific substitutions on this core. The following protocol outlines a potential synthetic route.

Experimental Protocol: Synthesis of the Irresistin-16 Core Scaffold

A plausible synthetic route for the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline core, based on literature for similar compounds, is as follows:

- Reduction of 5-nitroindole: The starting material, 5-nitroindole, is reduced to 5-aminoindole.
- Nucleophilic Substitution: The 5-aminoindole then undergoes a nucleophilic substitution reaction.
- Cyclization: A subsequent cyclization step forms the final pyrroloquinazolinediamine scaffold.

A detailed, step-by-step protocol with specific reagents, reaction conditions, and quantitative data is not publicly available in the reviewed literature. The information provided is based on general synthetic strategies for this class of compounds.

Final Synthesis Step: Derivatization to Irresistin-16

To obtain **Irresistin-16**, the synthesized core scaffold is further derivatized. The exact nature of the substituents that differentiate **Irresistin-16** from SCH-79797 is detailed in the supplementary materials of key research publications. Researchers should refer to these documents for the precise chemical structure to guide the final synthesis step.

Purification of Irresistin-16

Following synthesis, **Irresistin-16** must be purified to remove unreacted starting materials, byproducts, and other impurities. A standard approach for the purification of small organic molecules like **Irresistin-16** involves column chromatography.

Experimental Protocol: Purification by Column Chromatography

- Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica gel. The choice of stationary phase will depend on the polarity of **Irresistin-16**.
- Sample Loading: The crude synthetic product is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.

- Elution: A solvent system (mobile phase) of appropriate polarity is passed through the column to separate the components of the mixture. The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.
- Fraction Collection: Fractions of the eluate are collected sequentially.
- Purity Analysis: The purity of the collected fractions is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Solvent Removal: Fractions containing the pure **Irresistin-16** are combined, and the solvent is removed under reduced pressure to yield the purified product.

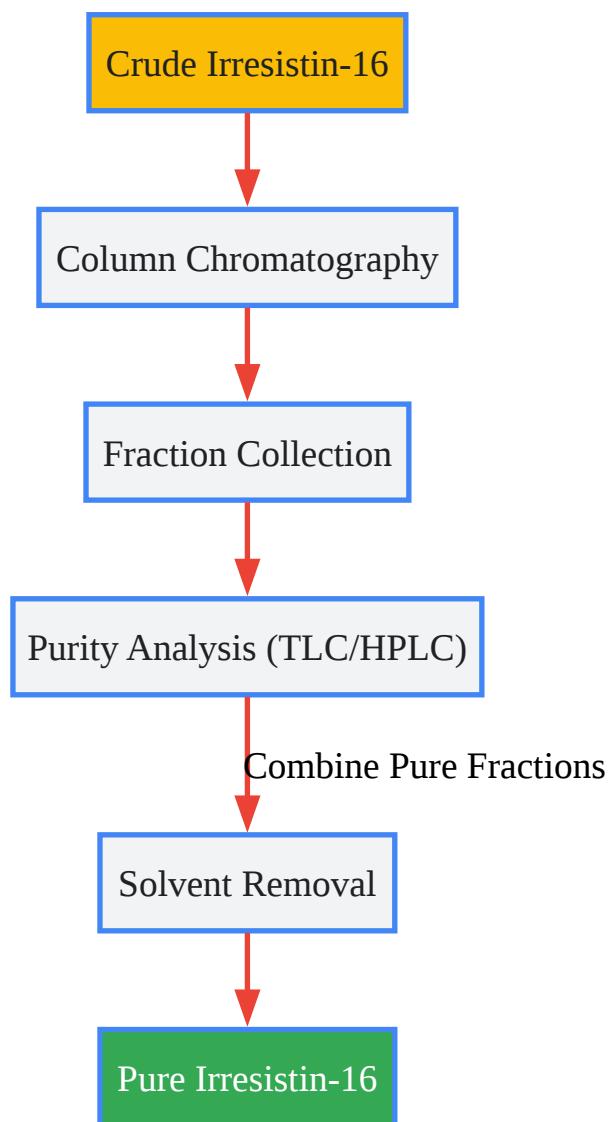
Specific details regarding the stationary phase, mobile phase composition, and expected retention factor (R_f) or retention time for **Irresistin-16** are not available in the public domain and would need to be determined empirically.

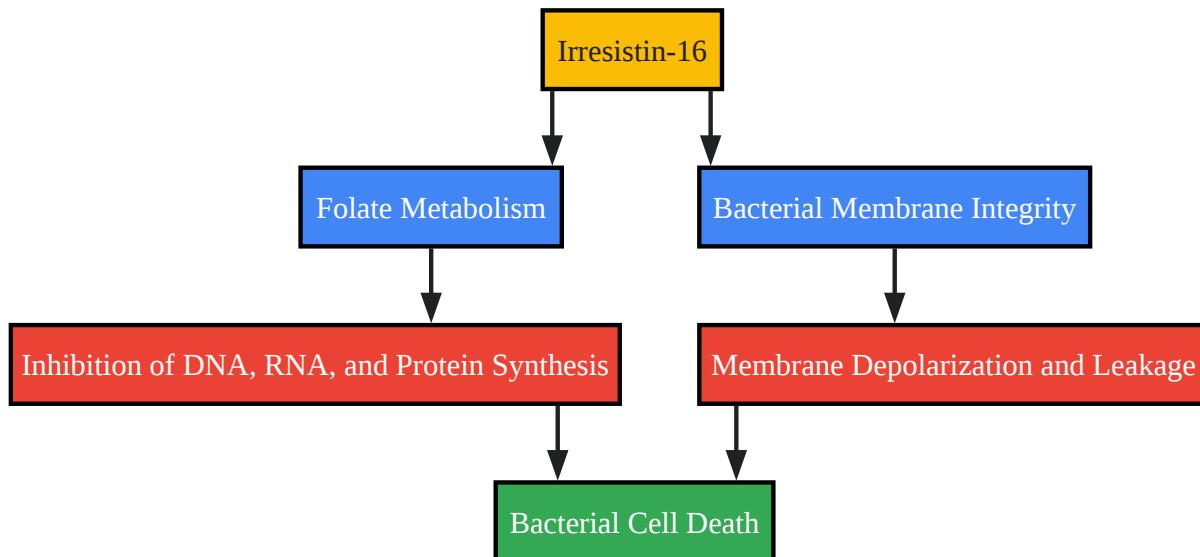
Quantitative Data

At present, there is no publicly available quantitative data regarding the synthesis and purification of **Irresistin-16**, such as reaction yields and final purity percentages. Researchers undertaking this synthesis will need to optimize the reactions and purification to determine these parameters.

Visualizing the Workflow

To aid in understanding the proposed synthesis and purification process, the following diagrams illustrate the key steps.



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